![molecular formula C9H18ClN B3015587 7,7-Dimethyl-6-azaspiro[3.4]octane hydrochloride CAS No. 1955547-91-7](/img/structure/B3015587.png)
7,7-Dimethyl-6-azaspiro[3.4]octane hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,7-Dimethyl-6-azaspiro[3.4]octane hydrochloride is a chemical compound with the molecular formula C9H18ClN and a molecular weight of 175.7 . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H17N.ClH/c1-8(2)6-9(7-10-8)4-3-5-9;/h10H,3-7H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
This compound is a powder . Its molecular weight is 175.7 . The compound’s InChI code is1S/C9H17N.ClH/c1-8(2)6-9(7-10-8)4-3-5-9;/h10H,3-7H2,1-2H3;1H .
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
The use of spirocyclopropane derivatives, including 7,7-dimethyl-6-azaspiro[3.4]octane hydrochloride, has shown promising results in corrosion inhibition. Research by Chafiq et al. (2020) explored the effectiveness of such compounds in preventing mild steel corrosion in acidic environments. The study highlighted the role of physical and chemical processes in adsorption, aligning with the Langmuir isotherm model. The inhibitors showed high efficiency at specific concentrations and temperatures, underlined by electrochemical and quantum chemistry analyses (Chafiq et al., 2020).
Drug Discovery Modules
Spirocyclopropane derivatives like this compound have been synthesized as novel, multifunctional modules for drug discovery. The synthesis processes, as discussed by Li et al. (2013), are robust and step-economic, creating diverse structures that could be integral in future pharmacological developments (Li, Rogers-Evans, & Carreira, 2013).
Chemical Synthesis and Molecular Design
In a study by Wipf et al. (2004), the multicomponent condensation of various compounds, including zirconocene hydrochloride, was utilized to synthesize omega-unsaturated dicyclopropylmethylamines. These building blocks were further converted into heterocyclic azaspirocycles, demonstrating significant potential in chemistry-driven drug discovery (Wipf, Stephenson, & Walczak, 2004).
Heterocyclic Compound Synthesis
Mandzhulo et al. (2016) demonstrated the synthesis of 8-azaspiro compounds, including variants similar to this compound. Their research highlighted the formation of morpholinones through specific chemical reactions, indicating the compound's relevance in creating heterocyclic structures (Mandzhulo, Mel’nichuk, Fetyukhin, & Vovk, 2016).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The signal word for this compound is "Warning" .
Eigenschaften
IUPAC Name |
7,7-dimethyl-6-azaspiro[3.4]octane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c1-8(2)6-9(7-10-8)4-3-5-9;/h10H,3-7H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIDUODBIRLAPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(CCC2)CN1)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

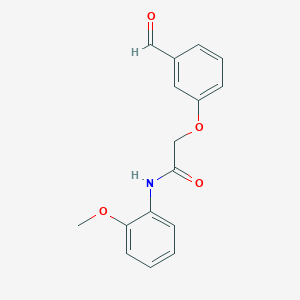
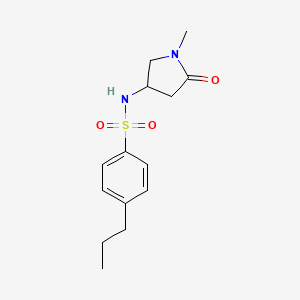
![7-ethoxy-3-[5-(2-furanyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]-1H-quinolin-2-one](/img/structure/B3015507.png)
![6-(butylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B3015508.png)



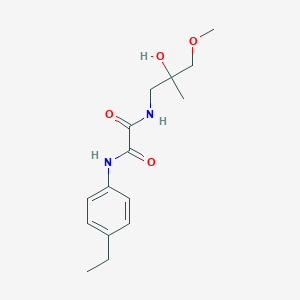
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(pyridin-4-yl)acetamide](/img/structure/B3015516.png)
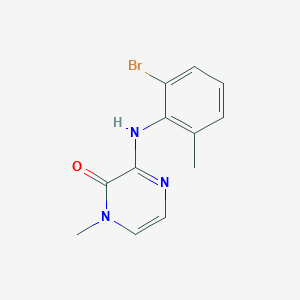
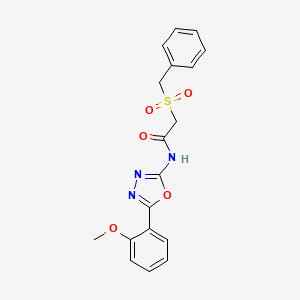

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B3015521.png)
